Cas no 86521-05-3 (trimethyl-[2-(2-pyridyl)ethynyl]silane)

trimethyl-[2-(2-pyridyl)ethynyl]silane structure
86521-05-3 structure
Nome do Produto:trimethyl-[2-(2-pyridyl)ethynyl]silane
N.o CAS:86521-05-3
MF:C10H13NSi
MW:175.302423238754
MDL:MFCD00066349
CID:60995
PubChem ID:522859

trimethyl-[2-(2-pyridyl)ethynyl]silane Propriedades químicas e físicas

Nomes e Identificadores

    • 2-((Trimethylsilyl)ethynyl)pyridine
    • 2-(Trimethylsilylethynyl)pyridine
    • C10H13NSi
    • trimethyl(2-pyridin-2-ylethynyl)silane
    • (2-Pyridylethynyl)trimethylsilane
    • 2-[(TRIMETHYLSILYL)ETHYNYL]PYRIDINE
    • WOFPTESETJKCBH-UHFFFAOYSA-N
    • trimethylsilylethynylpyridine
    • 2-Trimethylsilylethynylpyridine
    • 2-trimethylsilanylethynyl-pyridine
    • RW1995
    • VP15009
    • FCH1118061
    • TRA0004744
    • SY027118
    • AK101982
    • trime
    • trimethyl-[2-(2-pyridyl)ethynyl]silane
    • 2-[2-(Trimethylsilyl)ethynyl]pyridine (ACI)
    • Pyridine, 2-[(trimethylsilyl)ethynyl]- (9CI)
    • 2-Trimethylsilanylethynylpyridine
    • Trimethyl[(pyridin-2-yl)ethynyl]silane
    • DTXSID00335086
    • SB75047
    • SCHEMBL2160771
    • trimethyl-[2-(2-pyridinyl)ethynyl]silane
    • T3879
    • A841699
    • MFCD00066349
    • 2-[2-(TRIMETHYLSILYL)ETHYNYL]PYRIDINE
    • s19425
    • AKOS015839988
    • 86521-05-3
    • DTXCID50286175
    • CS-W017437
    • DS-3765
    • AC1357
    • MDL: MFCD00066349
    • Inchi: 1S/C10H13NSi/c1-12(2,3)9-7-10-6-4-5-8-11-10/h4-6,8H,1-3H3
    • Chave InChI: WOFPTESETJKCBH-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=CN=1)#C[Si](C)(C)C
    • BRN: 4176916

Propriedades Computadas

  • Massa Exacta: 175.08200
  • Massa monoisotópica: 175.082
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 203
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: nothing
  • Carga de Superfície: 0
  • Superfície polar topológica: 12.9
  • Contagem de Tautomeros: nothing

Propriedades Experimentais

  • Cor/Forma: Colorless to yellow liquid
  • Densidade: 0.95
  • Ponto de Fusão: 42 °C
  • Ponto de ebulição: 90°C/18mmHg(lit.)
  • Ponto de Flash: 85-86°C/1mm
  • Índice de Refracção: 1.5330
  • Coeficiente de partição da água: Insoluble in water.
  • PSA: 12.89000
  • LogP: 2.31050
  • λmax: 285(CH3CN)(lit.)
  • Solubilidade: Insoluble in water

trimethyl-[2-(2-pyridyl)ethynyl]silane Informações de segurança

trimethyl-[2-(2-pyridyl)ethynyl]silane Dados aduaneiros

  • CÓDIGO SH:2933399090
  • Dados aduaneiros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

trimethyl-[2-(2-pyridyl)ethynyl]silane Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032772-1g
trimethyl-[2-(2-pyridyl)ethynyl]silane
86521-05-3 97%
1g
¥373 2024-05-21
Apollo Scientific
OR923795-1g
2-(Trimethylsilylethynyl)pyridine
86521-05-3 95%
1g
£45.00 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T60090-25g
2-((Trimethylsilyl)ethynyl)pyridine
86521-05-3
25g
¥1756.0 2021-09-07
Fluorochem
S19425-25g
2-(Trimethylsilylethynyl)pyridine
86521-05-3 95%
25g
£220.00 2022-02-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T3879-1G
2-[(Trimethylsilyl)ethynyl]pyridine
86521-05-3 >98.0%(GC)
1g
¥180.00 2024-04-15
eNovation Chemicals LLC
D493136-25g
2-[(Trimethylsilyl)ethynyl]pyridine
86521-05-3 97%
25g
$255 2024-05-24
Ambeed
A103592-250mg
2-((Trimethylsilyl)ethynyl)pyridine
86521-05-3 95%
250mg
$6.0 2025-02-25
TRC
T896585-100mg
2-(Trimethylsilylethynyl)pyridine
86521-05-3
100mg
$ 65.00 2022-06-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3879-5G
trimethyl-[2-(2-pyridyl)ethynyl]silane
86521-05-3 98.0%(GC)
5G
990.0CNY 2021-07-02
eNovation Chemicals LLC
D493136-5g
2-[(Trimethylsilyl)ethynyl]pyridine
86521-05-3 97%
5g
$125 2024-05-24

trimethyl-[2-(2-pyridyl)ethynyl]silane Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Toluene ;  30 min, -85 °C; 5 h, -85 °C; -85 °C → 33 °C; 3 h, 31 - 33 °C
2.1 Reagents: Sodium hydride Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) ;  25 min, 31 - 33 °C
Referência
NHC catalysed trimethylsilylation of terminal alkynes and indoles with Ruppert's reagent under solvent free conditions
Arde, Panjab; et al, RSC Advances, 2014, 4(91), 49775-49779

Método de produção 2

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Copper bromide (CuBr) ,  (SP-4-3)-Chloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)phenyl]benze… Solvents: 1,4-Dioxane ;  74 h, 50 °C
Referência
Catalytic Sonogashira couplings mediated by an amido pincer complex of palladium
Hung, Yu-Ting; et al, Inorganic Chemistry Frontiers, 2014, 1(5), 405-413

Método de produção 3

Condições de reacção
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
Referência
Rapid homogeneous-phase Sonogashira coupling reactions using controlled microwave heating
Erdelyi, Mate; et al, Journal of Organic Chemistry, 2001, 66(12), 4165-4169

Método de produção 4

Condições de reacção
Referência
Product class 1: pyridines
Spitzner, D., Science of Synthesis, 2005, 15, 11-284

Método de produção 5

Condições de reacção
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  3 h, rt
Referência
Synthesis of 1,2-Dihydropyridines Catalyzed by Well-Defined Low-Valent Cobalt Complexes: C-H Activation Made Simple
Fallon, Brendan J.; et al, ACS Catalysis, 2015, 5(12), 7493-7497

Método de produção 6

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt
Referência
Ru(II) coordination compounds of N-N bidentate chelators with 1,2,3 triazole and isoquinoline subunits: Synthesis, spectroscopy and antimicrobial properties
Kreofsky, Nicholas W.; et al, Polyhedron, 2020, 177,

Método de produção 7

Condições de reacção
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Diisopropylamine ;  overnight, rt
Referência
High-efficiency solution processable electrophosphorescent iridium complexes bearing polyphenylphenyl dendron ligands
Huang, Chun; et al, Journal of Organometallic Chemistry, 2009, 694(9-10), 1317-1324

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium hydride Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) ;  25 min, 31 - 33 °C
Referência
NHC catalysed trimethylsilylation of terminal alkynes and indoles with Ruppert's reagent under solvent free conditions
Arde, Panjab; et al, RSC Advances, 2014, 4(91), 49775-49779

Método de produção 9

Condições de reacção
1.1 Reagents: Diethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  25 min, 120 °C
Referência
Large accelerations from small thermal differences: case studies and conventional reproduction of microwave effects on palladium couplings
Yeboah, Kwadwo A.; et al, Reaction Kinetics, 2014, 112(2), 295-304

Método de produção 10

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium ;  46 h, reflux
Referência
Palladium-catalyzed oxidative homocoupling reaction of terminal acetylenes using trans-bidentatable 1-(2-pyridylethynyl)-2-(2-thienylethynyl)benzene
Atobe, Shingo; et al, Research on Chemical Intermediates, 2013, 39(1), 359-370

Método de produção 11

Condições de reacção
1.1 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  24 h, 40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
Highly Chemoselective DMPU-Mediated Trialkylsilylation of Terminal Alkynes Using Trifluoromethyltrialkylsilane
Nozawa-Kumada, Kanako; et al, Asian Journal of Organic Chemistry, 2017, 6(1), 63-66

Método de produção 12

Condições de reacção
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  overnight, rt
Referência
Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis
Chiu, Hsin-Chun ; et al, Angewandte Chemie, 2018, 57(21), 6090-6094

Método de produção 13

Condições de reacção
1.1 Reagents: Diisopropylethylamine Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide
Referência
Introduction of acetylene moiety into amide-carbons via Pd-coupling and its application for a model of dynemicin A
Okita, Takaaki; et al, Synlett, 1994, (8), 589-90

Método de produção 14

Condições de reacção
1.1 Catalysts: Potassium bis(trimethylsilyl)amide Solvents: Acetonitrile ;  2 h, rt
Referência
Transition Metal-Free Catalytic C-H Silylation of Terminal Alkynes with bis(Trimethylsilyl)acetylene Initiated by KHMDS
Kucinski, Krzysztof; et al, ChemCatChem, 2022, 14(18),

Método de produção 15

Condições de reacção
Referência
Inhibitors to Overcome Secondary Mutations in the Stem Cell Factor Receptor KIT
Kaitsiotou, Helena; et al, Journal of Medicinal Chemistry, 2017, 60(21), 8801-8815

Método de produção 16

Condições de reacção
1.1 Reagents: Diisopropylethylamine Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran
Referência
Palladium-catalyzed coupling of heteroaromatic triflates with acetylene and its application for a dynemicin A intermediate
Okita, Takaaki; et al, Tetrahedron, 1995, 51(13), 3737-44

trimethyl-[2-(2-pyridyl)ethynyl]silane Raw materials

trimethyl-[2-(2-pyridyl)ethynyl]silane Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:86521-05-3)trimethyl-[2-(2-pyridyl)ethynyl]silane
A960891
Pureza:99%
Quantidade:25g
Preço ($):218.0